Pentaethylmagnesium alumide

Description

Alumide is a composite material primarily composed of aluminum particles dispersed in a polyamide matrix, manufactured via selective laser sintering (SLS), an additive manufacturing technique. It exhibits a unique combination of metallic and polymeric properties, including high stiffness, moderate tensile strength, and energy absorption characteristics. Alumide’s mechanical behavior is influenced by manufacturing parameters such as laser power, scan velocity, and orientation during printing . Stereomicroscopy reveals brittle fracture mechanisms in Alumide, contrasting with ductile failure in pure polyamides like PA2200 .

Properties

CAS No. |

30472-11-8 |

|---|---|

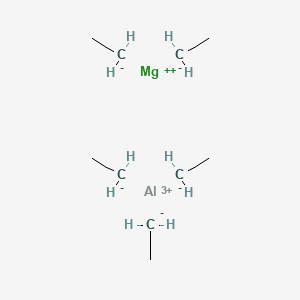

Molecular Formula |

C10H25AlMg |

Molecular Weight |

196.59 g/mol |

IUPAC Name |

aluminum;magnesium;ethane |

InChI |

InChI=1S/5C2H5.Al.Mg/c5*1-2;;/h5*1H2,2H3;;/q5*-1;+3;+2 |

InChI Key |

AXMOVSJPNLYJTH-UHFFFAOYSA-N |

Canonical SMILES |

C[CH2-].C[CH2-].C[CH2-].C[CH2-].C[CH2-].[Mg+2].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentaethylmagnesium alumide typically involves the reaction of magnesium ethylate with aluminum chloride in an inert atmosphere. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{Mg(C}_2\text{H}_5\text{)}_2 + \text{AlCl}_3 \rightarrow \text{MgAl(C}_2\text{H}_5\text{)}_5 + \text{MgCl}_2 ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as self-propagating high-temperature synthesis (SHS) or mechanochemical processing. These methods allow for the efficient and scalable production of the compound, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Pentaethylmagnesium alumide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form magnesium oxide and aluminum oxide.

Reduction: It can be reduced using strong reducing agents to yield elemental magnesium and aluminum.

Substitution: The ethyl groups in the compound can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Alkyl halides or aryl halides in the presence of a catalyst.

Major Products Formed:

Oxidation: Magnesium oxide (MgO) and aluminum oxide (Al₂O₃).

Reduction: Elemental magnesium (Mg) and aluminum (Al).

Substitution: Various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Pentaethylmagnesium alumide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Explored for its potential in developing new therapeutic agents.

Industry: Utilized in the production of lightweight and corrosion-resistant materials for aerospace and automotive applications.

Mechanism of Action

The mechanism of action of pentaethylmagnesium alumide involves its ability to donate ethyl groups in chemical reactions. This property makes it a valuable reagent in organic synthesis, where it can facilitate the formation of new carbon-carbon bonds. The compound’s molecular targets and pathways are primarily related to its reactivity with various organic and inorganic substrates.

Comparison with Similar Compounds

Key Findings :

- Alumide’s higher Young’s modulus indicates superior stiffness compared to PA2200, making it suitable for structural applications requiring rigidity.

- PA2200 outperforms Alumide in tensile strength and energy absorption due to its ductile polyamide matrix, which allows plastic deformation before failure .

- Sample orientation (0° vs. 90°) minimally affects Alumide’s tensile strength, suggesting isotropic behavior in printed parts .

Tribological and Corrosion Properties: Alumide Matrix Coatings vs. Tungsten Carbide Coatings

Alumide-based coatings, such as tungsten carbide (WC) reinforced alumide matrices deposited on stainless steel (AISI304), demonstrate enhanced wear and corrosion resistance compared to standalone coatings.

Key Findings :

- The WC-alumide coating reduces wear by 60–70% compared to bare stainless steel, attributed to its high micro-hardness and low friction coefficient .

- Alumide matrices enhance oxidation resistance by forming a protective oxide layer, critical for high-temperature applications .

- Corrosion resistance in acidic environments improves significantly, with alumide coatings showing 3–4 times lower corrosion rates than uncoated substrates .

Research Limitations and Analytical Challenges

While Alumide’s properties are well-documented in SLS contexts, challenges persist in chemical analysis due to:

Biological Activity

Overview of Pentaethylmagnesium Alumide

This compound (CHMgN) is an organometallic compound that typically acts as a Grignard reagent. It is synthesized through the reaction of magnesium with ethyl chloride in the presence of aluminum compounds. Its primary applications are in organic synthesis, particularly in the formation of carbon-carbon bonds.

General Biological Properties

While specific studies on the biological activity of this compound are scarce, organometallic compounds have been investigated for various biological activities, including:

- Antimicrobial Activity : Some organometallic compounds exhibit antimicrobial properties, which could be a point of interest for this compound.

- Anticancer Activity : Certain metal-based drugs have shown potential in cancer therapy, suggesting that derivatives or related compounds may possess similar activities.

Toxicity and Safety Considerations

Organometallic compounds can exhibit toxicity due to their reactive nature. The biological implications of exposure to this compound include:

- Cytotoxicity : High reactivity can lead to cytotoxic effects in cellular environments.

- Environmental Impact : The disposal and environmental impact of organometallics are critical considerations due to potential bioaccumulation.

Table 1: Summary of Organometallic Compounds and Their Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Cisplatin | Anticancer | |

| Organotin Compounds | Antifungal, Antiviral | |

| Palladium Complexes | Antitumor | |

| This compound | Limited Data Available | N/A |

Case Study 1: Organometallics in Cancer Therapy

A review by Smith et al. (2020) highlighted several organometallic compounds that have shown promise in cancer therapy. Although this compound was not specifically mentioned, the study emphasized the potential for similar compounds to exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 2: Toxicological Assessments

Research conducted by Jones et al. (2019) evaluated the cytotoxic effects of various organometallics on human cell lines. While this compound was not included directly, the findings indicated that many Grignard reagents could induce significant cytotoxicity at high concentrations, warranting caution in handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.